molecular formula C29H32F3N5O3 B609724 OICR-9429

OICR-9429

Cat. No.: B609724
M. Wt: 555.6 g/mol
InChI Key: DJOVLOYCGXNVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

OICR-9429 binds to WDR5 with high affinity (Kd=93±28 nM) and competitively disrupts its interaction with a high-affinity Wdr5-interacting (WIN) peptide of MLL (Kdisp=64±4 nM) . This interaction is crucial for the function of the MLL complex, which plays a significant role in gene expression regulation through histone methylation .

Cellular Effects

This compound has been shown to reduce cell viability by decreasing H3K4me3 levels but not WDR5 levels in various cancer cell lines . It suppresses the proliferation of cells by blocking the G1/S phase transition . Additionally, this compound enhances apoptosis and chemosensitivity to cisplatin in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to WDR5 and disrupting its interaction with MLL and Histone 3 . This disruption leads to a decrease in H3K4me3 levels, a histone modification associated with active gene transcription . As a result, the expression of certain genes is downregulated, leading to effects such as reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit the interaction of WDR5 with MLL1 and RbBP5 in cells . This sustained inhibition results in long-term effects on cellular function, such as reduced cell proliferation and enhanced chemosensitivity .

Dosage Effects in Animal Models

The effects of this compound have been observed in animal models of cancer. For instance, it has been shown to suppress tumor growth, enhance chemosensitivity, and reduce the toxicity of cisplatin in bladder cancer .

Transport and Distribution

Given its ability to penetrate cells and bind to WDR5, it is likely that it can be distributed throughout the cell .

Subcellular Localization

This compound is likely to be found wherever WDR5 is localized within the cell, given its ability to bind to this protein. WDR5 is a component of several chromatin regulatory complexes, suggesting that this compound may be localized to the nucleus where it can interact with these complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OICR-9429 involves multiple steps, starting with the preparation of key intermediates. The final product is obtained through a series of reactions, including amide bond formation and cyclization . Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that the synthesis follows similar steps as the laboratory-scale preparation, with optimizations for large-scale production to ensure high yield and purity .

Comparison with Similar Compounds

OICR-9429 is unique in its high affinity and selectivity for WDR5. Similar compounds include:

These compounds share the common goal of disrupting WDR5 interactions but differ in their binding sites, affinities, and specific applications.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOVLOYCGXNVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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